molecular formula C9H10N2OS B1330862 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine CAS No. 76111-71-2

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine

Cat. No.: B1330862
CAS No.: 76111-71-2
M. Wt: 194.26 g/mol
InChI Key: LIZDKHZOMRDDRY-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is a chemical compound with the molecular formula C9H12N2OS. It is characterized by the presence of a benzoxazole ring attached to a sulfanyl group, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine typically involves the reaction of 2-mercaptobenzoxazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biomolecular studies.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and ethanamine moieties. These interactions may modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide

Comparison: 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZDKHZOMRDDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331037
Record name 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76111-71-2
Record name 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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